molecular formula C9H9NO2 B1582248 3-Phenyl-2-oxazolidinone CAS No. 703-56-0

3-Phenyl-2-oxazolidinone

Cat. No.: B1582248
CAS No.: 703-56-0
M. Wt: 163.17 g/mol
InChI Key: NCTCGHLIHJJIBK-UHFFFAOYSA-N
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Description

3-Phenyl-2-oxazolidinone is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents

Scientific Research Applications

3-Phenyl-2-oxazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules.

    Medicine: this compound derivatives are explored for their potential as antibacterial agents, particularly against drug-resistant strains.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.

Safety and Hazards

According to the safety data sheet, 3-Phenyl-2-oxazolidinone should be handled with care to avoid dust formation and inhalation. It should not come into contact with skin or eyes, and ingestion should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyl-2-oxazolidinone can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with ethylene oxide. This reaction typically occurs under mild conditions and yields the desired oxazolidinone product. Another method involves the cyclization of N-phenylethanolamine with phosgene or its derivatives.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve yields.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl ring.

Comparison with Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone derivative with enhanced potency and a broader spectrum of activity.

    Eperezolid: A compound with similar antibacterial properties but different pharmacokinetic profiles.

Uniqueness: 3-Phenyl-2-oxazolidinone is unique due to its specific structural features, such as the phenyl group, which can influence its chemical reactivity and biological activity. Its versatility in various chemical reactions and applications in different fields further distinguishes it from other oxazolidinone derivatives.

Properties

IUPAC Name

3-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTCGHLIHJJIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40220568
Record name 3-Phenyl-2-oxazolidinone
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Molecular Weight

163.17 g/mol
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CAS No.

703-56-0
Record name 3-Phenyl-2-oxazolidinone
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Record name 3-Phenyl-2-oxazolidinone
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Record name 3-phenyl-1,3-oxazolidin-2-one
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Synthesis routes and methods

Procedure details

Under N2, a solution of N-(2-hydroxyethyl)aniline (500 mg, 3.65 mmol) and triethylamine (1 mL, 7.29 mmol) in THF (2 mL) was added slowly to a solution of triphosgene (360 mg, 1.21 mmol) in THF (2 mL) at 0° C. The reaction mixture was stirred at 0° C. for one hour. The reaction was then quenched with a saturated solution of sodium bicarbonate (4 mL) and extracted with methylene chloride (3×4 mL). The organic extracts were dried over sodium sulfate and concentrated. Silica gel chromatography (5%-35% EtOAc/CH2Cl2) gave 3-phenyl-1,3-oxazolidin-2-one. LCMS (ES) m/z 164.2 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 3-Phenyl-2-oxazolidinones?

A1: A prevalent method involves reacting phenyl isocyanate with an epoxide. For instance, reacting phenyl isocyanate with (2,3-Epoxypropyl)phenyl ether yields 5-Phenoxymethyl-3-phenyl-2-oxazolidinone. This reaction can be catalyzed by various agents, including aluminium chloride, aluminium isopropoxide, pyridine, tetramethylammonium iodide, or calcium ethoxide. Research suggests calcium ethoxide in toluene provides the highest yields. []

Q2: How do the substituents on the 2-oxazolidinone ring affect its fragmentation pattern in mass spectrometry?

A2: The fragmentation pattern is heavily influenced by the substituent at the 5-position:

  • 5-Aryl substituents: Compounds like 5-Aryl-3-phenyl-2-oxazolidinones exhibit both carbon dioxide elimination (α-decomposition) and α-cleavage (releasing carbon monoxide and an aldehyde) in roughly equal proportions. []
  • 5-Alkyl/Alkylidene substituents: These derivatives primarily undergo carbon dioxide elimination. []
  • 4-Aryl substituents: 4-Aryl-3-phenyl-2-oxazolidinones favor α-cleavage as the dominant fragmentation pathway. []

Q3: Can 3-Phenyl-2-oxazolidinones be synthesized through environmentally friendly methods?

A3: Yes, research indicates that ionic liquids like BmimBr and BmimOAc can effectively catalyze the synthesis of 3-Phenyl-2-oxazolidinone from carbon dioxide, ethylene oxide, and aniline. [] This one-pot reaction proceeds through parallel pathways involving ethylene carbonate and 2-phenylamino-ethanol intermediates, with BmimBr facilitating the initial steps and BmimOAc driving the final cyclization to the 2-oxazolidinone. This method aligns with green chemistry principles by utilizing carbon dioxide as a feedstock. []

Q4: How does the structure of 3-(1H-Pyrrol-1-yl)-2-oxazolidinones impact their Monoamine Oxidase (MAO) inhibitory activity?

A4: Studies exploring 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, analogs of the antidepressant toloxatone, reveal that most derivatives exhibit higher inhibitory activity towards MAO-A compared to MAO-B. [] Notably, the (R)-enantiomer of 5-Methoxymethyl-3-(1H-pyrrol-1-yl)-2-oxazolidinone demonstrates significantly higher potency than toloxatone in inhibiting MAO-A. [] This highlights the importance of stereochemistry and specific substituents in influencing the biological activity of these compounds.

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